molecular formula C21H23N3O B13374990 2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide

2-methyl-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide

Cat. No.: B13374990
M. Wt: 333.4 g/mol
InChI Key: GKMACJLGCYUOAM-QTLAEQSKSA-N
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Description

2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide is a complex organic compound with a unique structure that includes an indole moiety and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of alternative solvents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or indole derivatives.

Scientific Research Applications

2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-trimethyl-2-methyleneindoline
  • 1,3,3-trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1,1,3-trimethyl-3-phenylindane

Uniqueness

2-methyl-N’-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]benzohydrazide is unique due to its combination of an indole moiety and a benzohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-methyl-N-[(E)-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide

InChI

InChI=1S/C21H23N3O/c1-15-9-5-6-10-16(15)20(25)23-22-14-13-19-21(2,3)17-11-7-8-12-18(17)24(19)4/h5-14H,1-4H3,(H,23,25)/b19-13+,22-14+

InChI Key

GKMACJLGCYUOAM-QTLAEQSKSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C=C/2\C(C3=CC=CC=C3N2C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC=C2C(C3=CC=CC=C3N2C)(C)C

Origin of Product

United States

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